2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Description
2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a structurally complex acrylamide derivative with a molecular formula of C₁₉H₁₇N₅O₅ and a molecular weight of 395.37 g/mol . It features a 4-methoxyanilino group at the β-position of the acrylamide backbone and a nitrobenzyloxyimino methyl substituent on the nitrogen atom. This compound is primarily utilized in research settings, with a purity exceeding 90%, though its specific biological activities remain unreported in the provided evidence . Its synthesis likely involves condensation reactions between cyanoacetamide derivatives and aldehydes or nitrobenzyloxyimino intermediates, akin to methods described for analogous acrylamides (e.g., ).
Properties
IUPAC Name |
2-cyano-3-(4-methoxyanilino)-N-[(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-28-18-8-4-16(5-9-18)21-11-15(10-20)19(25)22-13-23-29-12-14-2-6-17(7-3-14)24(26)27/h2-9,11,13,21H,12H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNDDVHITQMLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and research findings based on diverse sources.
Chemical Formula and Structure
- IUPAC Name : (NZ,E)-2-cyano-3-(4-methoxyanilino)-N-[[(4-nitrophenyl)methoxyamino]methylidene]prop-2-enamide
- Molecular Formula : C19H17N5O5
- Molecular Weight : 395.4 g/mol
- CAS Number : 339103-86-5
Structural Characteristics
The compound features a cyano group, methoxyphenyl, and a nitrobenzyl moiety, which contribute to its reactivity and potential biological interactions.
The biological activity of 2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is believed to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, influencing various biochemical pathways.
Anticancer Potential
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting critical signaling pathways involved in cell survival and proliferation. For instance, derivatives containing the 2-cyanoacrylamide moiety have been shown to act as reversible covalent inhibitors of TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), a key regulator in cancer cell signaling pathways. A derivative demonstrated an IC50 value of 27 nM, indicating potent inhibitory activity against TAK1 .
Synthesis and Evaluation Studies
- Synthesis Methodologies : The synthesis typically involves multi-step organic reactions that introduce functional groups through controlled conditions. Common reagents include aniline derivatives and nitro compounds, emphasizing the importance of reaction conditions for yield and purity.
- Biological Evaluations : Various studies have assessed similar compounds for their minimum inhibitory concentrations (MICs) against pathogens like E. coli and A. niger. Such evaluations help establish a baseline for the biological activity of related compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Methoxyphenyl)(4-nitrophenyl) diazene | Similar aromatic systems | Moderate antibacterial activity |
| 3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone | Distinct properties | Potential anticancer activity |
This table highlights the unique aspects of 2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide compared to structurally similar compounds.
Comparison with Similar Compounds
Key Observations :
- Methylthio groups (as in 4g) may enhance membrane permeability due to increased lipophilicity, a feature absent in the target compound .
Antifungal Acrylamide Derivatives
Coumarin-based acrylamides from and demonstrate potent antifungal activity, outperforming fluconazole:
Key Observations :
- Fluconazole’s zone of inhibition (8–10 mm) is surpassed by these derivatives (15–18 mm), highlighting the role of aromatic heterocycles in enhancing efficacy .
Anticancer Acrylamide Analogues
describes acrylamides with sulfamoylphenyl and halogenated aryl groups, evaluated against cancer cell lines:
Key Observations :
- Halogenated aryl groups (e.g., bromo in 22) correlate with stronger antiproliferative effects, likely due to enhanced electrophilicity and DNA interaction .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Formation of the acrylamide core bearing the cyano group.
- Introduction of the 4-methoxyanilino substituent via nucleophilic substitution or condensation.
- Attachment of the N-({[(4-nitrobenzyl)oxy]imino}methyl) moiety through an oxyimino linkage involving the nitrobenzyl group.
The synthesis is generally carried out in multiple stages, each requiring specific reagents, solvents, and conditions to ensure the formation of the desired isomer and to minimize side reactions.
Stepwise Preparation Methodology
Preparation of the Acrylamide Intermediate
- The acrylamide intermediate bearing the cyano group is synthesized by condensation of a substituted aniline derivative with a cyano-substituted acrylamide precursor.
- For example, condensation of 4-methoxyaniline with cyanoacrylamide derivatives under reflux in polar solvents such as ethanol or acetonitrile facilitates the formation of the acrylamide core with the methoxyanilino substitution.
- Catalysts such as ammonium acetate or other mild bases may be used to promote the condensation reaction.
- Reaction temperatures are typically maintained between 70–80°C for 15–20 minutes, followed by gradual addition of reagents over several hours to control the reaction kinetics and isomer formation.
Purification and Isomer Separation
- The product mixture often contains E and Z isomers; chromatographic techniques or selective crystallization are employed to isolate the desired isomer.
- Activated carbon treatment and repeated washing with water and organic solvents help in removing colored impurities and residual reactants.
- Vacuum distillation at controlled temperatures (35–60°C) is used to concentrate and purify the final compound.
Reaction Conditions and Solvent Selection
- Solvents: Dry ethanol, dichloromethane, ethyl acetate, and acetonitrile are preferred solvents for different stages due to their polarity and ability to dissolve reactants and intermediates.
- Catalysts: Ammonium acetate or mild bases facilitate condensation reactions.
- Temperature: Controlled reflux (~75–80°C) for condensation; ambient to mild heating (25–35°C) for oxyimino formation.
- Purification: Multiple aqueous washes, activated carbon treatment, and vacuum distillation ensure removal of impurities.
Research Findings and Optimization Notes
- The presence of electron-donating methoxy group on the aniline ring enhances nucleophilicity, facilitating the condensation step.
- The nitrobenzyl oxyimino group requires mild reaction conditions to prevent reduction or side reactions of the nitro group.
- Control of isomer ratio (E/Z) is critical; prolonged reaction times and temperature control improve selectivity.
- Activated carbon treatment is effective in decolorizing and removing trace impurities, improving the final product quality.
- Similar acrylamide compounds synthesized via this route have demonstrated good scalability and reproducibility in industrial settings.
Summary Table of Preparation Parameters
| Parameter | Recommended Range/Value | Purpose/Effect |
|---|---|---|
| Solvent for condensation | Dry ethanol, acetonitrile | Dissolves reactants, facilitates condensation |
| Temperature (condensation) | 75–80°C | Promotes reaction without decomposition |
| Catalyst | Ammonium acetate or mild base | Enhances condensation efficiency |
| Solvent for oxyimino formation | Dichloromethane, ethyl acetate | Maintains functional group stability |
| Temperature (oxyimino formation) | 25–35°C | Prevents nitro group reduction |
| Purification | Dilute HCl wash, activated carbon, vacuum distillation | Removes impurities, improves purity |
| Yield (analogous compounds) | 70–75% | Indicative of efficient synthesis |
| Purity (HPLC) | >98% | Suitable for research and further applications |
Q & A
Q. Advanced Optimization Strategies
- Catalyst Screening : Replace piperidine with morpholine or DBU to enhance reaction efficiency.
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of nitrobenzyl intermediates.
- Temperature Control : Optimize reflux temperature (e.g., 80°C vs. 100°C) to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for higher purity .
Q. Table 1: Synthesis Conditions for Analogous Acrylamides
| Parameter | ||
|---|---|---|
| Catalyst | Piperidine | Method B (unspecified) |
| Solvent | Absolute ethanol | Not specified |
| Reaction Time | 3 hours | Not specified |
| Yield | ~63% (analogous compound) | 63% |
| Purification | Recrystallization | Column chromatography |
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Characterization
- IR Spectroscopy : Identify key functional groups:
- Cyano (C≡N) stretch: ~2240 cm⁻¹ .
- Acrylamide C=O: ~1700 cm⁻¹ .
- ¹H NMR : Confirm substituent environments:
- Methoxy protons: δ 3.8–4.0 ppm.
- Aromatic protons: δ 6.8–8.2 ppm (split patterns depend on substitution) .
Q. Advanced Analysis
- 2D NMR (HSQC, HMBC) : Resolve coupling between the nitrobenzyl oxyimino group and acrylamide backbone.
- Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₄O₄).
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (SHELXL software recommended) .
How can researchers assess the in vitro cytotoxicity of this compound against cancer cell lines?
Basic Screening Protocol
Use the sulforhodamine B (SRB) assay:
Fix cells (e.g., HeLa, MCF-7) with trichloroacetic acid.
Stain with 0.4% SRB in 1% acetic acid.
Measure absorbance at 564 nm. This method is linear (R² > 0.98) for 1,000–50,000 cells/well .
Q. Advanced Mechanistic Studies
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Apoptosis Assays : Combine with Annexin V/PI staining to differentiate necrotic vs. apoptotic cell death.
- Target Identification : Perform kinase inhibition profiling (e.g., Eurofins Panlabs screen) .
What strategies can resolve contradictions in biological activity data between different studies?
Q. Basic Approaches
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities <5% can skew IC₅₀ values .
- Cell Line Validation : Compare activity across multiple lines (e.g., A549, HepG2) to rule out lineage-specific effects.
Q. Advanced Statistical Analysis
- Meta-Analysis : Pool data from independent studies using random-effects models.
- Orthogonal Assays : Confirm cytotoxicity with MTT or ATP-lite assays to exclude false positives .
Which computational methods predict the compound's interaction with biological targets?
Q. Basic Docking Studies
- Software : AutoDock Vina or Schrödinger Glide.
- Targets : Prioritize enzymes with known acrylamide interactions (e.g., kinases, cytochrome P450) .
Q. Advanced Simulations
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS/AMBER).
- QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing impact on binding) .
How does the electronic nature of substituents influence the compound's reactivity and bioactivity?
Q. Basic Electronic Effects
- Nitro Group (Electron-Withdrawing) : Increases electrophilicity of the acrylamide core, enhancing nucleophilic attack susceptibility.
- Methoxy Group (Electron-Donating) : Stabilizes aromatic rings, potentially improving membrane permeability .
Q. Advanced QSAR Insights
- Hammett Constants (σ) : Correlate substituent electronic effects with logP and IC₅₀.
- CoMFA Models : Map steric/electrostatic fields to predict herbicidal vs. anticancer activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
